5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H9Br2N3O5S and a molecular weight of 503.12 g/mol This compound is characterized by the presence of bromine, nitro, and carbamothioylamino groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The addition of bromine atoms to the aromatic ring.
Coupling Reaction: The final coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvent choice) and purification techniques (crystallization, chromatography), are applicable.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atoms can be substituted with other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro and bromine groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but lacks the nitro and carbamothioyl groups.
2-Bromo-5-nitrobenzoic acid: Contains the nitro and bromine groups but lacks the carbamothioylamino group.
5-Bromo-2-chlorobenzoic acid: Contains bromine and chlorine atoms but lacks the nitro and carbamothioyl groups.
Uniqueness
The combination of bromine, nitro, and carbamothioylamino groups makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C15H9Br2N3O5S |
---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
5-bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Br2N3O5S/c16-7-1-4-12(10(5-7)14(22)23)18-15(26)19-13(21)9-6-8(20(24)25)2-3-11(9)17/h1-6H,(H,22,23)(H2,18,19,21,26) |
InChI Key |
HMYTUELORYBHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.